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Abstract

Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1
(DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical
guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat,
summarizing key quantitative data, detailing experimental methodologies from seminal studies,
and visualizing the underlying biological and experimental frameworks. The information
presented is intended to support further research and development in the field of metabolic
diseases, particularly those characterized by hypertriglyceridemia.

Introduction to DGAT1 and its Role in Triglyceride
Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway
responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the
classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by
esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of
the small intestine, where it plays a critical role in the absorption of dietary fats and the
formation of chylomicrons.[1][2] DGATL1 is also expressed in adipose tissue, contributing to the
storage of triglycerides.[4]
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There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different
genes and share no sequence homology.[5] While both enzymes catalyze the same reaction,
they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant
enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for
the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition
of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and
synthesis of triglycerides, particularly in the postprandial state.

Pradigastat Sodium: A Selective DGAT1 Inhibitor

Pradigastat sodium (formerly LCQ908) is a selective and orally bioavailable inhibitor of
DGATL1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby
reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the
production and secretion of chylomicrons, the lipoprotein particles responsible for transporting
dietary fats into the circulation.

Potency and Selectivity

Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 uM.[7]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic data for
pradigastat sodium from clinical studies.

Table 1: Pharmacokinetic Parameters of Pradigastat in
Healthy Overweight or Obese Subjects (Single and
Multiple Doses)[1][2]
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. Multiple Doses (1-25 mg
Parameter Single Dose (1-300 mg)

for 14 days)
) Not explicitly stated, steady-
Median tmax (hours) ~10
state reached by Day 14
) 10- to 17-fold higher than
Systemic Exposure Dose-dependent )
single dose
Half-life Long Long

Table 2: Efficacy of Pradigastat in Patients with Familial
Chylomicronemia Syndrome (FCS) After 21 Days of

Treatment[8][9][10]

Dose Mean Reduction in Fasting Triglycerides
20 mg 41%
40 mg 70%

Table 3: Effect of Pradigastat on Apolipoprotein B48
(ApoB48) in ECS Pati [9]

Effect on Fasting and Postprandial
ApoB48

Dose

20 mg and 40 mg Significant reduction

Experimental Protocols

This section details the methodologies of key clinical trials investigating the effects of
pradigastat.

First-in-Human Study in Healthy Overweight or Obese
Subjects
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o Study Design: This was a randomized, placebo-controlled, single- and multiple-dose
escalation study.[1][2]

 Participants: Healthy overweight or obese subjects were enrolled.[1][2]

¢ Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral
doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before
breakfast.[1][2]

o Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10,
or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]

» Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of
pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of
glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]

Open-Label Study in Patients with Familial
Chylomicronemia Syndrome (FCS)

» Study Design: This was an open-label, non-randomized, sequential treatment period study
(ClinicalTrials.gov identifier: NCT01146522).[8][9][10]

 Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]

e Protocol:

[¢]

Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]

o Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were
conducted.[8][9][10]

o Treatment Periods: Patients underwent three consecutive 21-day treatment periods with
pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]

o Washout Periods: Each treatment period was separated by a washout period of at least
four weeks.[8][9][10]
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» Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial
triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]

Visualizing the Pathways and Workflows

The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow
of the FCS clinical trial.
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Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.
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Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.
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Metabolism and Drug Interactions

Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes,
specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in
the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug
interactions, with no significant interactions observed with drugs such as atazanauvir,
probenecid, rosuvastatin, digoxin, and warfarin.[11][12]

Safety and Tolerability

In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common
adverse events reported were mild and transient gastrointestinal issues.[8][9][10]

Conclusion

Pradigastat sodium represents a targeted therapeutic approach for managing
hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the
synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting
and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and
patients with FCS demonstrate its potential as a novel treatment for this rare and severe
metabolic disorder. Further research may explore its utility in other conditions characterized by
elevated triglycerides.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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